molecular formula C13H24O3 B1212839 l-Menthyl lactate CAS No. 61597-98-6

l-Menthyl lactate

Cat. No.: B1212839
CAS No.: 61597-98-6
M. Wt: 228.33 g/mol
InChI Key: UJNOLBSYLSYIBM-SGUBAKSOSA-N
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Description

l-Menthyl lactate is a complex organic compound with a specific stereochemistry. This compound is characterized by its unique structure, which includes a cyclohexyl ester group and a propanoic acid moiety. The stereochemistry of the compound is denoted by the (1R,2S,5R) and (2S) configurations, indicating the spatial arrangement of the atoms within the molecule.

Scientific Research Applications

l-Menthyl lactate has diverse applications in scientific research:

Mechanism of Action

L-Menthyl lactate, also known as Propanoic acid, 2-hydroxy-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester, or (2S)-L-Menthyl l-lactate, is a fascinating compound with a variety of applications in the cosmetic and food industries . This article will delve into the mechanism of action of this compound, exploring its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

It’s worth noting that menthol, a related compound, primarily activates the cold-sensitive trpm8 receptors in the skin .

Mode of Action

This is similar to the action of menthol, which causes a feeling of coolness due to stimulation of ‘cold’ receptors by inhibiting Ca++ currents of neuronal membranes .

Biochemical Pathways

This compound is part of the lactate family, and lactate plays a crucial role in various physiological cellular functions. It contributes to energy metabolism and signal transduction during immune and inflammatory responses . Lactate can activate a stress response mechanism by eliciting a hormetic response of ROS, thus activating the Nrf2/Keap1/ARE system and the unfolded protein response (UPR) .

Pharmacokinetics

It’s known to be used in various skin, lip, and hair care formulations, suggesting it’s well-absorbed and tolerated by the skin .

Result of Action

This compound provides a cooling effect, which is perceived as refreshing and pleasant . It’s used as a flavoring ingredient with a slight minty odor and earthy taste . In addition, lactate, in general, serves as a master regulator of many complex pathways regulating crucial cell functions .

Action Environment

This compound is stable in a wide range of pH , making it versatile for various applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 2-hydroxy-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester, (2S)- typically involves the esterification of 2-hydroxypropanoic acid with a suitable cyclohexanol derivative. The reaction is often catalyzed by acidic conditions, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactors can be employed to achieve a more sustainable and scalable synthesis, allowing for precise control over reaction conditions and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

l-Menthyl lactate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or alcohols.

Comparison with Similar Compounds

Similar Compounds

    Propanoic acid, 2-hydroxy-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester, (2R)-: Similar structure but different stereochemistry.

    Butanoic acid, 2-hydroxy-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester, (2S)-: Similar structure with a butanoic acid moiety instead of propanoic acid.

Uniqueness

The uniqueness of propanoic acid, 2-hydroxy-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester, (2S)- lies in its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity. The (1R,2S,5R) and (2S) configurations provide distinct spatial arrangements that can affect how the compound interacts with other molecules and targets.

Properties

IUPAC Name

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] (2S)-2-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O3/c1-8(2)11-6-5-9(3)7-12(11)16-13(15)10(4)14/h8-12,14H,5-7H2,1-4H3/t9-,10+,11+,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJNOLBSYLSYIBM-NOOOWODRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OC(=O)C(C)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)[C@H](C)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301036338
Record name Menthyl lactate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301036338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless liquid or white crystalline solid with a weak chamomile or tobacco odour
Record name l-Menthyl l-lactate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/99/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

61597-98-6, 59259-38-0
Record name l-Menthyl L-Lactate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61597-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Menthyl lactate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061597986
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Menthyl lactate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301036338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propanoic acid, 2-hydroxy-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester, (2S)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.123.705
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name [1R-[1α(R*),2β,5α]]-5-methyl-2-(1-methylethyl)cyclohexyl lactate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.053
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MENTHYL LACTATE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BF9E65L7I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is l-Menthyl l-Lactate found in some Mentha arvensis L. (cornmint) essential oils but not in Mentha piperita (peppermint) essential oils?

A1: The presence of l-Menthyl l-Lactate in essential oils is linked to specific agricultural practices and plant varieties. Research by [] found that l-Menthyl l-Lactate was present in cornmint oil from India but absent in peppermint oils from the USA. This difference is attributed to:

  • Agricultural Practices: The study suggests that prolonged storage of Indian cornmint herb, potentially under humid conditions, allows lactic acid-producing microorganisms to thrive. These microorganisms generate lactic acid, which then reacts with l-Menthol during the distillation process to form l-Menthyl l-Lactate []. This prolonged storage is less common in peppermint production, explaining the absence of l-Menthyl l-Lactate in peppermint oil.

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